Octadec-17-YN-1-OL

概要

説明

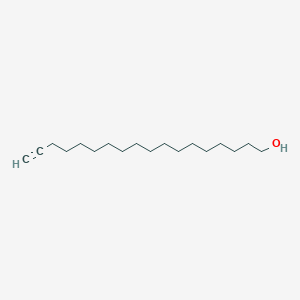

Octadec-17-YN-1-OL: is a long-chain fatty alcohol with the molecular formula C18H34O 17-octadecyn-1-ol . This compound is characterized by the presence of a triple bond between the 17th and 18th carbon atoms in its carbon chain, making it an acetylenic alcohol .

準備方法

Synthetic Routes and Reaction Conditions:

Alkylation of Lithium (Trimethylsilyl)acetylide: This method involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols.

Copper (II)-Catalyzed Eglinton Coupling: This method is used to obtain diacetylene-modified alkane-1,ω-diols.

Industrial Production Methods: The industrial production methods for octadec-17-yn-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.

化学反応の分析

Types of Reactions:

Oxidation: Octadec-17-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The triple bond in this compound can be reduced to form octadecan-1-ol.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products:

Oxidation: Octadec-17-ynoic acid.

Reduction: Octadecan-1-ol.

Substitution: Esters or ethers depending on the reagents used.

科学的研究の応用

Chemistry:

- Octadec-17-yn-1-ol is used as an intermediate in the synthesis of complex molecules, including bolaamphiphiles and other long-chain fatty alcohol derivatives .

Biology and Medicine:

- It is used in the study of lipid metabolism and as a model compound for investigating the biological activity of long-chain fatty alcohols .

Industry:

作用機序

The mechanism of action of octadec-17-yn-1-ol involves its interaction with various molecular targets, including enzymes involved in lipid metabolism. It acts as an inhibitor of cytochrome P450 isozymes, which are involved in the catalysis of organic substances . This inhibition can affect various metabolic pathways, including those related to fatty acid metabolism.

類似化合物との比較

Octadec-17-ynoic acid: An acetylenic fatty acid with a similar structure but with a carboxylic acid group instead of a hydroxyl group.

Heptadec-16-yn-1-ol: A similar compound with a triple bond between the 16th and 17th carbon atoms.

Uniqueness: Octadec-17-yn-1-ol is unique due to its specific position of the triple bond and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Octadec-17-yn-1-ol, also known as 17-octadecyn-1-ol, is a long-chain alkyne alcohol with the molecular formula and a molecular weight of approximately 266.46 g/mol. This compound is notable for its unique structure, characterized by a terminal alkyne group and a hydroxyl functional group, which confer distinct chemical reactivity and biological activity compared to other fatty alcohols. This article reviews the biological activities of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound has been studied for its interactions with various biological targets, particularly in lipid metabolism. Its mechanism of action includes:

- Inhibition of Cytochrome P450 Enzymes : this compound acts as an inhibitor of cytochrome P450 isozymes, which are crucial for the metabolism of various organic compounds. This inhibition can alter lipid metabolism pathways and influence cellular functions related to growth and apoptosis.

- Modulation of Lipid Metabolism : The compound serves as a model for studying lipid metabolism due to its structural similarities with long-chain fatty alcohols. It participates in biochemical pathways that regulate lipid synthesis and degradation .

- Cytotoxic Effects : Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cells. Its cytotoxic mechanism may involve the disruption of signaling pathways associated with cell proliferation and survival .

Cytotoxicity Studies

A series of studies have investigated the cytotoxic effects of this compound and related compounds derived from natural sources such as marine sponges. Key findings include:

| Compound | Cell Line | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|---|

| This compound | NSCLC (U1810) | High | Inhibition of IGF-1R signaling |

| Other Acetylenic Lipids | NSCLC, SCLC | Variable | Disruption of proliferative signals |

| Related Compounds | WI-38 Fibroblasts | Low | Selectivity for tumor cells |

In particular, this compound has shown promising activity against NSCLC cells while sparing normal fibroblast cells, indicating its potential as a targeted anticancer agent .

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

- Study on Cytotoxicity : A study isolated various alkylnols from the sponge Cribrochalina vasculum and tested their effects on NSCLC cells. This compound was among those showing significant selective cytotoxicity, suggesting its utility in developing new cancer therapies .

- Metabolic Studies : Research utilizing pulse-chase experiments revealed that octadec-17-yne analogs could differentiate between stably palmitoylated proteins and those with shorter turnover times, providing insights into metabolic processes involving lipid modifications .

- Synthetic Applications : Due to its unique structure, octadec-17-yne derivatives have been synthesized for use in probing cellular mechanisms related to lipid signaling and metabolism. These derivatives serve as valuable tools in biochemical research .

特性

IUPAC Name |

octadec-17-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECQPLALTVMKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529365 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87640-08-2 | |

| Record name | Octadec-17-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。